

# A Technical Guide to Alpha-D-glucose-13C in Research

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## Compound of Interest

Compound Name: *Alpha-D-glucose-13C*

Cat. No.: *B118815*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of **Alpha-D-glucose-13C**, a critical tool in metabolic research and drug development. Stable isotope-labeled glucose, particularly with Carbon-13 ( $^{13}\text{C}$ ), allows for the precise tracing of glucose metabolism in various biological systems. This guide provides a comprehensive overview of commercial suppliers, detailed experimental protocols, and visualizations of key metabolic pathways, empowering researchers to effectively integrate this powerful tool into their workflows.

## Commercial Suppliers of Alpha-D-glucose-13C and Related Isotopologues

The selection of a suitable isotopically labeled glucose product is contingent on the specific research question. Different labeling patterns (e.g., uniformly labeled, position-specific) are optimal for probing different metabolic pathways. The following table summarizes commercially available Alpha-D-glucose- $^{13}\text{C}$  and related D-glucose- $^{13}\text{C}$  products from prominent suppliers.

Product Name	Supplier	Isotopic Purity	Chemical Purity	Available Sizes
Alpha-D-glucose- <sup>13</sup> C	MedchemExpress	99.4% <sup>[1]</sup>	Not Specified	5 mg
Alpha-D-glucose- <sup>13</sup> C	GlpBio	Not Specified	Not Specified	1 mg, 5 mg, 10 mg
D-Glucose-1- <sup>13</sup> C	Sigma-Aldrich	99 atom % <sup>13</sup> C <sup>[2]</sup>	99% (CP) <sup>[2]</sup>	250 mg, 1 g, 10 g <sup>[2]</sup>
D-Glucose-1- <sup>13</sup> C	Santa Cruz Biotechnology	Not Specified	Not Specified	Contact for details
D-Glucose- <sup>13</sup> C <sub>6</sub> (Uniformly labeled)	Sigma-Aldrich	≥99 atom % <sup>13</sup> C	≥99% (CP)	Contact for details
D-Glucose- <sup>13</sup> C <sub>6</sub> (Uniformly labeled)	Cambridge Isotope Laboratories	99%	98% <sup>[3]</sup>	1 g, 5 g, 25 g
D-Glucose- <sup>13</sup> C <sub>6</sub> (Uniformly labeled)	Cayman Chemical	≥98%	Not Specified	100 mg, 250 mg, 500 mg, 1 g

## Experimental Protocols: <sup>13</sup>C Metabolic Flux Analysis (<sup>13</sup>C-MFA)

<sup>13</sup>C Metabolic Flux Analysis (<sup>13</sup>C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a cell. The core principle involves introducing a <sup>13</sup>C-labeled substrate, such as Alpha-D-glucose-<sup>13</sup>C, to a biological system and then measuring the incorporation of the <sup>13</sup>C label into downstream metabolites.

## General Experimental Workflow for <sup>13</sup>C-MFA in Cell Culture

The following is a generalized protocol for a  $^{13}\text{C}$ -glucose labeling experiment in adherent mammalian cells, followed by analysis using mass spectrometry.

### 1. Cell Culture and Isotope Labeling:

- **Cell Seeding:** Plate cells in a multi-well format (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.[\[4\]](#)
- **Media Preparation:** Prepare culture medium containing the desired concentration of  $^{13}\text{C}$ -labeled glucose. It is crucial to use a base medium that lacks unlabeled glucose.[\[4\]](#) The medium should be supplemented with dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled small molecules.[\[1\]](#)
- **Labeling:** One hour before introducing the labeled substrate, replace the existing medium with fresh medium supplemented with dialyzed FBS.[\[1\]](#) To initiate labeling, remove the unlabeled medium, perform a quick wash with glucose-free medium, and then add the pre-warmed  $^{13}\text{C}$ -glucose containing medium.[\[1\]](#) The duration of labeling will depend on the pathways of interest, with glycolysis reaching isotopic steady-state within minutes, while other pathways may take hours.[\[4\]](#)

### 2. Metabolite Extraction:

- **Quenching:** To halt metabolic activity, rapidly aspirate the labeling medium and add a quenching solution, typically a cold solvent mixture like 80% methanol kept at  $-70^{\circ}\text{C}$ .[\[1\]](#)
- **Cell Lysis and Collection:** Place the culture plates on dry ice to facilitate cell lysis.[\[1\]](#) Scrape the cells in the presence of the quenching solution and collect the cell lysate.
- **Extraction:** The collected lysate is then processed to separate polar metabolites from other cellular components like proteins and lipids. This often involves centrifugation and collection of the supernatant.

### 3. Sample Analysis by Mass Spectrometry (MS):

- **Sample Preparation:** The extracted metabolites are dried and then reconstituted in a suitable solvent for MS analysis.

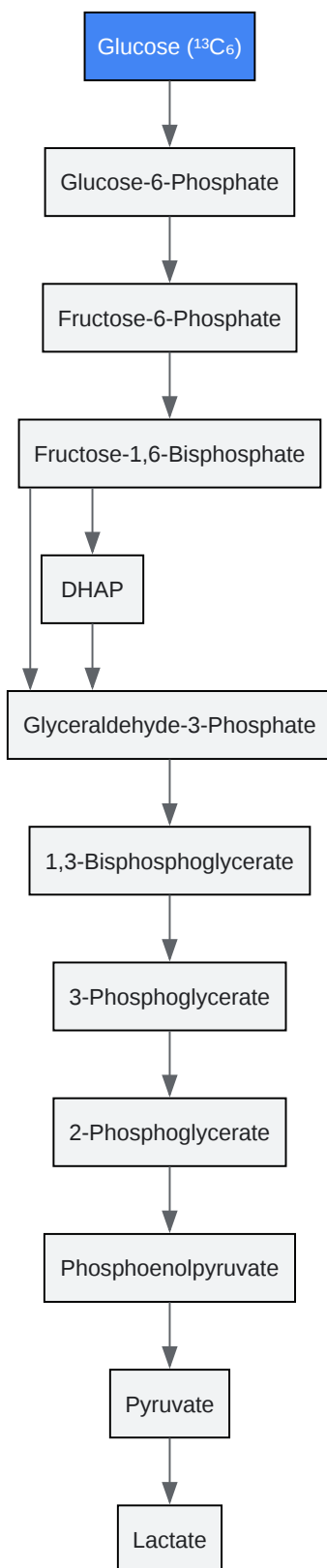
- **LC-MS/MS Analysis:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used to separate and detect the labeled metabolites. The mass spectrometer is set to detect the mass shifts corresponding to the incorporation of  $^{13}\text{C}$  atoms.
- **Data Analysis:** The resulting data provides the mass isotopomer distribution (MID) for various metabolites. This information is then used in computational models to calculate the metabolic fluxes.

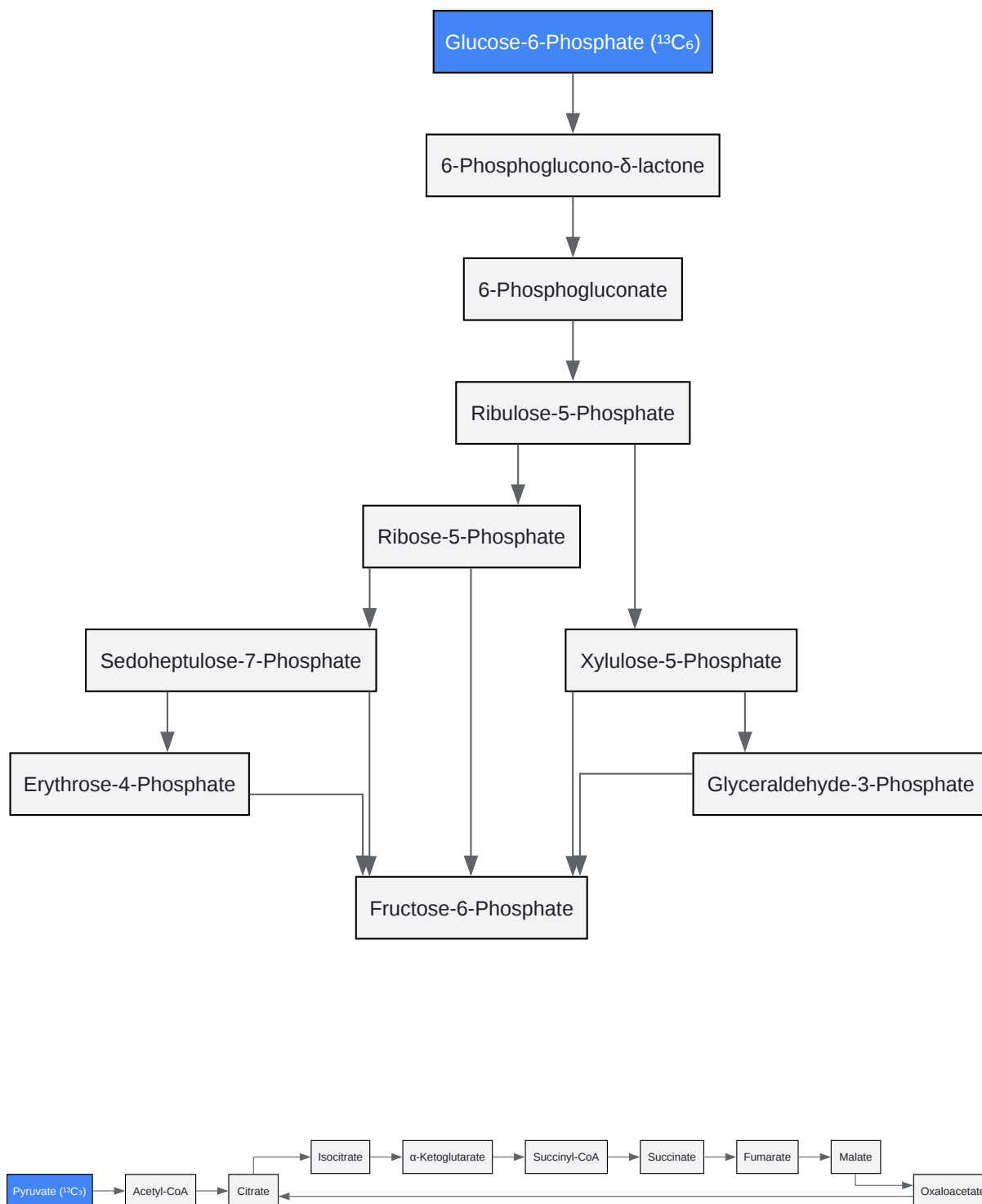
#### 4. Data Interpretation and Flux Calculation:

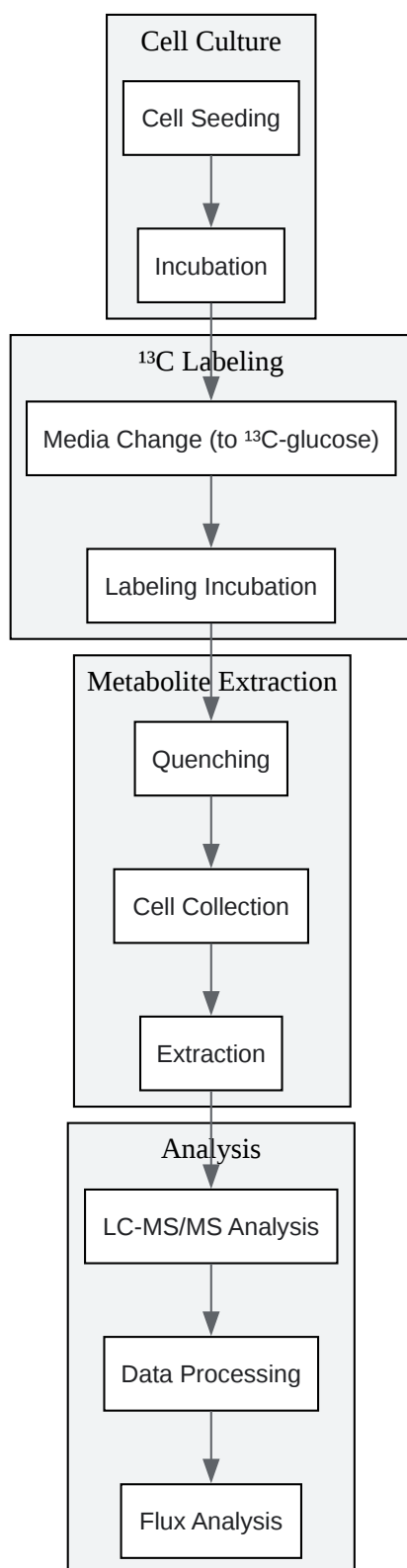
- Specialized software is used to fit the measured MIDs to a metabolic network model, which then estimates the intracellular fluxes.

## Key Metabolic Pathways Investigated with Alpha-D-glucose- $^{13}\text{C}$

The following diagrams, generated using the DOT language, illustrate the flow of the  $^{13}\text{C}$  label from glucose through central carbon metabolism.







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